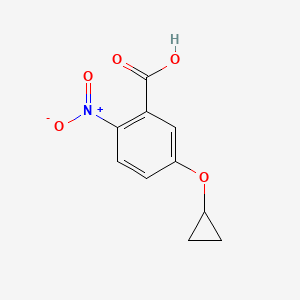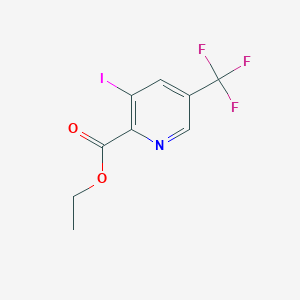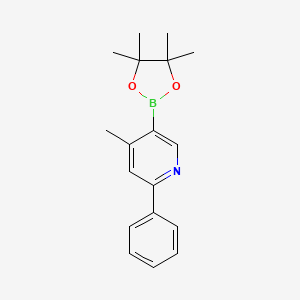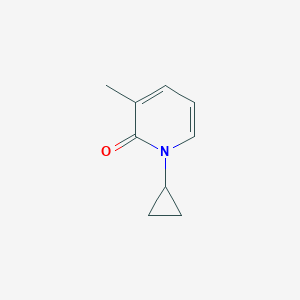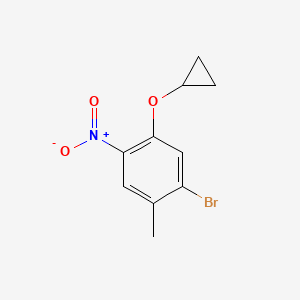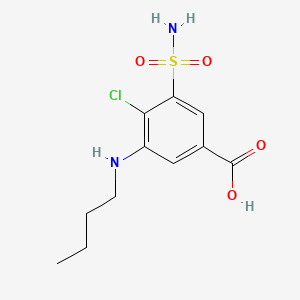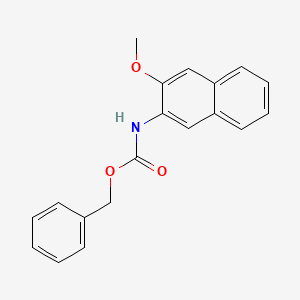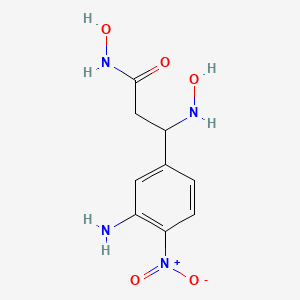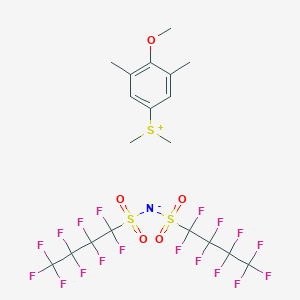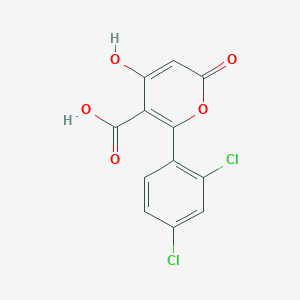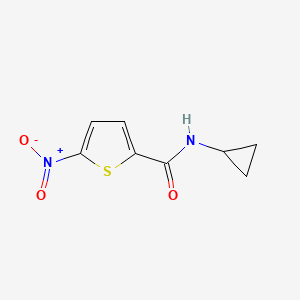
N-cyclopropyl-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-nitrothiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-cyclopropyl-5-nitrothiophene-2-carboxamide involves several stepsThe reaction conditions typically involve the use of strong acids for nitration and cyclopropylation, followed by the use of amines for the amidation step .
Industrial production methods for this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-cyclopropyl-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions include reduced or substituted derivatives of the original compound .
Scientific Research Applications
N-cyclopropyl-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
N-cyclopropyl-5-nitrothiophene-2-carboxamide can be compared with other similar compounds such as:
N-cyclopropyl-5-nitropyridine-2-carboxamide: This compound has a pyridine ring instead of a thiophene ring, which may result in different biological activities and properties.
N-cyclopropyl-5-methylpyrazine-2-carboxamide: This compound contains a pyrazine ring and a methyl group, which can also influence its chemical and biological behavior.
Properties
Molecular Formula |
C8H8N2O3S |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
N-cyclopropyl-5-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C8H8N2O3S/c11-8(9-5-1-2-5)6-3-4-7(14-6)10(12)13/h3-5H,1-2H2,(H,9,11) |
InChI Key |
VHTMZSKNDOSLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


